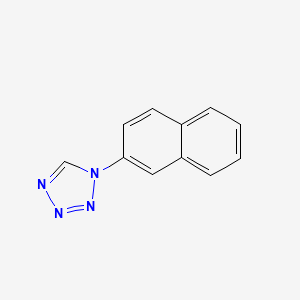![molecular formula C16H14N2O4 B5185245 2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5185245.png)
2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid, also known as Mecarzole, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. Mecarzole has been extensively studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and cardiovascular diseases.
作用機序
2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the synthesis of prostaglandins that cause inflammation and pain. By blocking the production of these inflammatory mediators, 2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid reduces inflammation and pain, and also inhibits the growth of cancer cells and reduces the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid has been shown to have a number of biochemical and physiological effects, including reducing the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increasing the levels of anti-inflammatory cytokines, such as interleukin-10. It also inhibits the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
実験室実験の利点と制限
One of the main advantages of 2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid is its potent anti-inflammatory and anticancer properties, which make it a promising candidate for the treatment of various inflammatory conditions and cancer. However, its use in lab experiments is limited by its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for the research on 2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid, including:
1. Development of novel formulations and delivery systems to improve its efficacy and reduce its toxicity.
2. Investigation of its potential use in combination with other drugs or therapies to enhance its therapeutic effects.
3. Further studies on its mechanism of action and its effects on other signaling pathways involved in inflammation and cancer.
4. Clinical trials to evaluate its safety and efficacy in the treatment of various inflammatory conditions and cancer.
5. Exploration of its potential use in the prevention and treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid is a synthetic compound with potent anti-inflammatory, analgesic, and anticancer properties. Its mechanism of action involves the inhibition of COX-2 activity and the reduction of inflammatory mediators. While its use in lab experiments is limited by its potential toxicity, further research is needed to explore its potential use in the treatment of various inflammatory conditions and cancer, and to develop novel formulations and delivery systems to improve its efficacy and reduce its toxicity.
合成法
2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with N-methyl-N-(tert-butoxycarbonyl)glycine, followed by the removal of the protecting group and the reaction with 4-(methylamino)benzoyl chloride. The final product is obtained after purification and crystallization.
科学的研究の応用
2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid has been widely studied for its anti-inflammatory, analgesic, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer, including breast, prostate, and lung cancer. 2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid has also been found to have cardioprotective effects, reducing the risk of heart attack and stroke by inhibiting platelet aggregation and reducing inflammation in the blood vessels.
特性
IUPAC Name |
2-[[4-(methylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-17-14(19)10-6-8-11(9-7-10)18-15(20)12-4-2-3-5-13(12)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGBUSUFLTTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Methylcarbamoyl)phenyl]carbamoyl}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(diethylamino)benzyl]-3-piperidinol](/img/structure/B5185166.png)
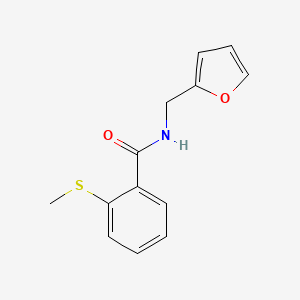
![4-{[5-(1-piperidinyl)pentyl]thio}phenol perchlorate (salt)](/img/structure/B5185194.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5185196.png)
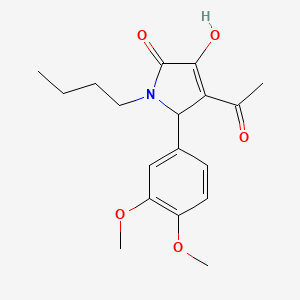
![N-[3-(4-morpholinyl)propyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5185220.png)
![1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5185227.png)
![2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5185235.png)
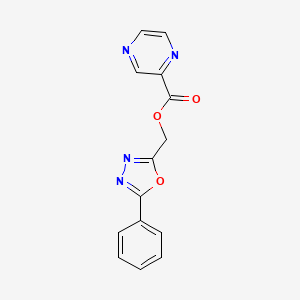
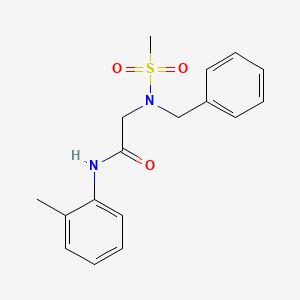
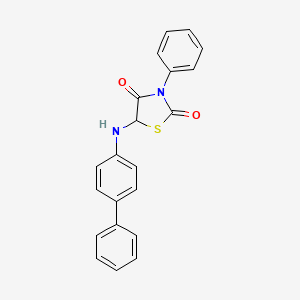
![2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5185259.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5185266.png)
